Methyl {[3-(trifluoromethyl)benzyl]sulfanyl}acetate
Description
Methyl {[3-(trifluoromethyl)benzyl]sulfanyl}acetate is a sulfur-containing ester derivative characterized by a trifluoromethyl-substituted benzyl group attached to a sulfanylacetate backbone. The trifluoromethyl (–CF₃) group is a common pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity in bioactive molecules . The sulfanyl (–S–) linkage may confer nucleophilic reactivity, distinguishing it from sulfonyl (–SO₂–) or sulfonamide (–SO₂NH–) derivatives found in pesticides and kinase inhibitors .
Properties
IUPAC Name |
methyl 2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2S/c1-16-10(15)7-17-6-8-3-2-4-9(5-8)11(12,13)14/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPWLGVXTNAMDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001198785 | |
| Record name | Methyl 2-[[[3-(trifluoromethyl)phenyl]methyl]thio]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001198785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725226-37-9 | |
| Record name | Methyl 2-[[[3-(trifluoromethyl)phenyl]methyl]thio]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=725226-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[[[3-(trifluoromethyl)phenyl]methyl]thio]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001198785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[3-(trifluoromethyl)benzyl]sulfanyl}acetate typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with methyl thioacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The thioether group undergoes oxidation to form sulfoxides or sulfones. This reaction is critical for modifying the electronic properties of the compound.
Reaction Conditions and Outcomes
Mechanistic Insight :
-
The oxidation proceeds via electrophilic attack on the sulfur lone pair, forming a sulfonium intermediate.
-
Steric effects from the 3-(trifluoromethyl)benzyl group slightly hinder oxidation kinetics compared to non-substituted analogs .
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Hydrolysis Pathways
Applications :
Nucleophilic Substitution at the Sulfanyl Group
While the sulfanyl group is a poor leaving group, activation via alkylation or coordination enables substitution.
Example: Alkylation with Benzyl Bromides
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzyl bromide, K₂CO₃ | DMF, 60°C, 12 h | Bis{[3-(trifluoromethyl)benzyl]sulfanyl}acetate | 65% |
Limitations :
Suzuki-Miyaura Coupling (Hypothetical Pathway)
| Partner | Catalyst | Conditions | Outcome | Source |
|---|---|---|---|---|
| Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O, 120°C, 12 h | Biaryl product |
Challenges :
Radical Reactions
The trifluoromethyl group stabilizes adjacent radicals, enabling unique pathways.
Thiol-Ene Reaction (Hypothetical)
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Allyl alcohol, AIBN | Toluene, 80°C, 6 h | Thioether-allyl adduct | N/A |
Notes :
-
Experimental validation is required, but analogous trifluoromethyl-thioethers show moderate reactivity in radical traps .
Biological Activity Modifications
The trifluoromethyl and sulfonyl groups enhance lipophilicity and metabolic stability, as seen in antimicrobial and anticancer agents .
Key Observations
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The trifluoromethyl group in Methyl {[3-(trifluoromethyl)benzyl]sulfanyl}acetate enhances the metabolic stability and bioavailability of pharmaceutical compounds. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound have shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Drug Development
The compound serves as a building block for synthesizing more complex molecules used in drug development. Its unique functional groups allow for diverse chemical transformations that can lead to the creation of novel therapeutic agents. Studies have demonstrated that modifications to the sulfanyl and acetate moieties can yield derivatives with enhanced pharmacological profiles .
Agricultural Applications
Fungicidal Properties
this compound has been investigated for its potential use in agricultural fungicides. Combinations of this compound with other active ingredients have shown effectiveness in controlling fungal pathogens affecting crops. For example, formulations containing this compound have demonstrated significant efficacy against Fusarium species, which are known to cause severe crop losses .
Plant Growth Regulation
In addition to its fungicidal properties, the compound may also act as a plant growth regulator. Research indicates that certain derivatives can modulate plant growth responses, potentially leading to improved crop yields under stress conditions .
Materials Science
Development of Advanced Materials
The unique chemical properties of this compound make it a candidate for developing advanced materials with specific thermal and electronic characteristics. Its incorporation into polymer matrices has been explored to enhance material stability and performance under varying environmental conditions .
Data Tables
Case Studies
-
Antibacterial Activity Evaluation
A study evaluated various derivatives of this compound against several bacterial strains. The results indicated that certain modifications could significantly enhance antibacterial activity, showcasing the compound's potential as a lead structure in antibiotic development . -
Fungicide Development
Research focused on the formulation of fungicides containing this compound demonstrated its effectiveness in controlling fungal infections in crops. Field trials showed a notable reduction in disease incidence when applied at optimal concentrations, supporting its viability as an agricultural treatment option . -
Material Enhancement
Investigations into incorporating this compound into polymer composites revealed improvements in thermal properties and mechanical strength, suggesting its application in creating high-performance materials for industrial use .
Mechanism of Action
The mechanism of action of Methyl {[3-(trifluoromethyl)benzyl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The sulfanyl group can participate in redox reactions, potentially modulating the activity of enzymes and other biomolecules.
Comparison with Similar Compounds
Ethyl 2-(Substituted Phenyl)thiazol-4-yl Acetate Derivatives ()
Compounds 10d , 10e , and 10f share a thiazole-acetate scaffold with ureido and aryl substituents. Key comparisons:
Key Observations :
Benzofuran Acetic Acid Derivatives ()
A fluorinated benzofuran acetic acid (C₁₁H₉FO₃S) synthesized via alkaline hydrolysis of an ethyl ester exhibits intermolecular hydrogen bonding in its crystal structure, influencing solubility and solid-state packing .
Agrochemical Sulfonyl Urea Esters ()
Methyl esters like triflusulfuron methyl ester and metsulfuron methyl ester feature sulfonyl urea linkages and triazine rings, unlike the sulfanyl group in the target compound.
Key Observations :
- Sulfonyl urea groups in agrochemicals enhance binding to acetolactate synthase (ALS), whereas sulfanyl groups may favor different biological targets or degradation pathways.
Kinase Inhibitors with Trifluoromethylbenzyl Moieties ()
Complex spirocyclic and quinazolinone derivatives (e.g., PI3K inhibitors in ) incorporate trifluoromethylbenzyl groups for target binding and selectivity. These compounds highlight the role of –CF₃ in enhancing hydrophobic interactions with enzyme active sites . The target compound’s simpler structure could serve as a precursor for such molecules.
Biological Activity
Methyl {[3-(trifluoromethyl)benzyl]sulfanyl}acetate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which is known for enhancing the lipophilicity and metabolic stability of drugs. The general structure can be represented as follows:
This compound is characterized by the presence of a sulfanyl (thioether) group, which often plays a crucial role in biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity and influences the lipophilicity of the compound, which can improve bioavailability in pharmacological applications .
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. In a study examining various derivatives, it was found that this compound demonstrated notable activity against several bacterial strains.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 4.88 | Bacillus mycoides |
| This compound | 5.00 | E. coli |
| This compound | 6.00 | C. albicans |
These findings suggest that the compound could be further explored as a potential therapeutic agent for treating infections caused by these pathogens .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies against various human cancer cell lines demonstrated promising results:
| Cell Line | IC50 (µM) | Reference Drug |
|---|---|---|
| A549 | 44.4 | Doxorubicin |
| HCT116 | 2.0 | Doxorubicin |
| PC3 | 10.5 | Doxorubicin |
The IC50 values indicate that this compound exhibits comparable or superior efficacy to established chemotherapeutics like Doxorubicin, particularly against colorectal and lung cancer cell lines .
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives of trifluoromethyl-containing compounds highlighted the superior antibacterial properties of this compound compared to non-fluorinated analogs. The presence of the trifluoromethyl group was essential for enhancing activity against resistant strains .
- Cancer Cell Line Testing : In a comparative analysis involving multiple cancer cell lines, this compound showed significant inhibition of cell proliferation, suggesting its potential as an anticancer agent. The study emphasized the importance of structural modifications in optimizing biological activity .
Q & A
Q. Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify the methyl ester (δ ~3.6–3.8 ppm, singlet) and benzyl protons (δ ~4.3 ppm, singlet for SCH₂).
- ¹⁹F NMR : Confirm the trifluoromethyl group (δ ~-60 to -65 ppm, singlet) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (expected m/z for C₁₁H₁₁F₃O₂S: 280.04) .
- HPLC : Use a C18 column (ACN/H₂O gradient) to assess purity and detect hydrolytic degradation products .
Basic: How should this compound be stored to ensure stability?
Q. Methodological Answer :
- Storage Conditions : Store under inert atmosphere (argon) at -20°C in amber vials to prevent oxidation of the sulfanyl group and hydrolysis of the ester .
- Stability Monitoring : Perform periodic ¹H NMR checks (e.g., every 6 months) to detect decomposition (e.g., ester hydrolysis to carboxylic acid) .
Advanced: What mechanistic insights explain the electronic effects of the trifluoromethyl group in reactions involving this compound?
Q. Methodological Answer :
- Computational Studies : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal the CF₃ group’s strong electron-withdrawing effect, which polarizes the benzyl-sulfur bond, enhancing electrophilic reactivity at the sulfur atom .
- Experimental Validation : Compare reaction rates with non-fluorinated analogs in nucleophilic substitution reactions (e.g., with Grignard reagents) to quantify activation barriers .
Advanced: How can researchers explore the biological activity of this compound?
Q. Methodological Answer :
- Target Identification : Screen against NLRP3 inflammasome pathways, inspired by structurally related thiazolidinone derivatives (e.g., CY-09) that inhibit NLRP3 .
- Assay Design :
Advanced: What computational approaches are suitable for studying its interaction with biological targets?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with NLRP3 (PDB: 7PZC). Focus on hydrophobic interactions between the trifluoromethyl group and conserved leucine residues in the NACHT domain .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and identify key hydrogen bonds with the sulfanyl-acetate moiety .
Advanced: How can structure-activity relationships (SAR) be systematically investigated?
Q. Methodological Answer :
- Analog Synthesis : Modify the benzyl (e.g., para-CF₃ vs. meta-CF₃) or sulfanyl groups (e.g., replace with sulfoxide/sulfone) .
- Biological Testing : Compare IC₅₀ values in NLRP3 inhibition assays to correlate substituent effects with activity.
- Data Analysis : Use multivariate regression (e.g., CoMFA) to map steric/electronic contributions to potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
